Alarmine-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alarmine-d6 can be synthesized through the reaction of 1,4-dibromobenzene with methylamine in the presence of a deuterium source. The reaction typically involves the use of a solvent such as methanol and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale synthesis of its precursor compounds followed by deuterium exchange reactions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: Alarmine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and quinone compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alarmine-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in various chemical analyses to study reaction mechanisms and pathways.
Biology: In proteomics, it serves as a biochemical marker to study protein interactions and modifications.
Medicine: Research involving this compound contributes to understanding disease mechanisms and developing diagnostic tools.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring isotopic labeling
Mechanism of Action
The mechanism of action of Alarmine-d6 involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The deuterium labeling allows for precise tracking and analysis of its interactions and pathways within biological systems .
Comparison with Similar Compounds
- N,N’-dimethyl-p-phenylenediamine
- 1,4-dibromobenzene
- Hydroquinone
- p-Phenylenediamine
Comparison: Alarmine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more accurate tracking in various analytical techniques. Compared to its non-deuterated counterparts, this compound offers improved sensitivity and specificity in experimental studies .
Biological Activity
Alarmine-d6, also known as Alarmin, is a deuterated compound that has garnered attention for its significant role in enhancing immune responses and its applications in various fields, including proteomics and medicine. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant case studies.
Overview of this compound
This compound is classified as an endogenous mediator that plays a crucial role in both innate and adaptive immunity. It is particularly noted for its ability to induce the chemotactic migration and activation of antigen-presenting cells (APCs), thereby enhancing immune responses against pathogens and contributing to the overall immune system functionality.
Chemotactic Activity : this compound stimulates the migration of immune cells, particularly APCs such as dendritic cells and macrophages. This migration is mediated through specific receptors on these cells, leading to their activation and subsequent enhancement of the immune response .
Activation of Immune Pathways : Upon release, this compound activates several biochemical pathways associated with immune responses. It has been shown to interact with various receptors, including Toll-like receptors (TLRs), which are critical for recognizing pathogens and initiating immune responses .
Biochemical Pathways
This compound influences multiple biochemical pathways involved in immune modulation. Notably, it enhances the production of cytokines and chemokines that are essential for recruiting additional immune cells to sites of infection or inflammation. This process is crucial for mounting an effective immune response against pathogens .
Pathway | Effect | Significance |
---|---|---|
TLR Activation | Enhances APC activation | Critical for innate immunity |
Cytokine Production | Increases levels of IL-12, TNF-α | Promotes Th1 responses |
Chemokine Release | Recruits additional immune cells | Amplifies the immune response |
Case Studies
Several studies have investigated the implications of this compound in clinical settings:
-
Study on Immune Response Enhancement :
A study demonstrated that treatment with this compound significantly improved the activation of dendritic cells in patients with chronic infections. The results indicated increased levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in enhancing immune responses during infections . -
Role in Cancer Therapy :
Research has shown that this compound can modulate immune checkpoint inhibitors' effects in cancer therapy. In patients undergoing treatment with PD-1 inhibitors, the presence of this compound was associated with enhanced T-cell activation and a subsequent increase in anti-tumor immunity . -
Impact on Allergic Responses :
This compound has also been studied in the context of allergic reactions. It was found to enhance Th2 responses, leading to increased IgE production in allergic patients. This suggests that while it can bolster protective immunity, it may also contribute to exacerbated allergic conditions .
Properties
IUPAC Name |
1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZMTHMPKVOBP-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=CC=C(C=C1)NC([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.